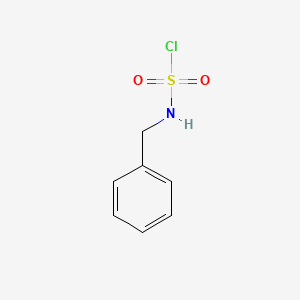

Benzylsulfamoyl chloride

CAS No.: 56379-96-5

Cat. No.: VC7981477

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56379-96-5 |

|---|---|

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | N-benzylsulfamoyl chloride |

| Standard InChI | InChI=1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 |

| Standard InChI Key | SFAOLWKGJFXPND-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Benzylsulfamoyl chloride (systematic name: benzylsulfamoyl chloride; molecular formula: C₇H₇ClNO₂S) features a benzyl group (-C₆H₅CH₂) bonded to a sulfamoyl chloride (-SO₂NHCl) functional group. This arrangement confers both aromatic stability and electrophilic reactivity, making it a versatile intermediate in organic synthesis. The compound’s molecular structure aligns with sulfonyl chlorides, which are characterized by their reactivity toward nucleophiles such as amines and alcohols .

Molecular Geometry and Bonding

The sulfamoyl chloride group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. The benzyl group contributes planar symmetry due to the aromatic ring’s sp² hybridization. Computational studies on analogous sulfonyl chlorides suggest that the electron-withdrawing nature of the -SO₂Cl group polarizes the benzyl moiety, enhancing its susceptibility to electrophilic substitution reactions .

Spectral Data

While experimental spectral data for benzylsulfamoyl chloride is scarce, benzenesulfonyl chloride derivatives exhibit distinctive infrared (IR) absorption bands at 1,370 cm⁻¹ (S=O asymmetric stretching) and 1,170 cm⁻¹ (S=O symmetric stretching). Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals at δ 7.3–7.5 ppm and deshielded methylene protons adjacent to the sulfonyl group at δ 4.0–4.5 ppm .

Synthesis and Production Methods

The synthesis of benzylsulfamoyl chloride likely parallels established routes for benzenesulfonyl chloride, with modifications to incorporate the benzyl and sulfamoyl groups. Key methodologies include:

Chlorosulfonation of Benzyl Derivatives

Chlorosulfonation, a widely used industrial process, involves reacting benzyl-containing precursors with chlorosulfonic acid (HSO₃Cl). For benzenesulfonyl chloride, the reaction proceeds as:

Adapting this method for benzylsulfamoyl chloride would require substituting benzene with a benzylamine or benzyl alcohol derivative, though specific reaction conditions remain undocumented in the literature .

Phosphorus Oxychloride-Mediated Synthesis

Phosphorus oxychloride (POCl₃) is another reagent for converting sulfonic acids to sulfonyl chlorides. For example, benzenesulfonic acid reacts with POCl₃ to yield benzenesulfonyl chloride:

Applying this approach to benzylsulfamoyl precursors could theoretically produce the target compound, albeit with potential side reactions due to the benzyl group’s reactivity .

Physicochemical Properties

Benzylsulfamoyl chloride’s properties can be inferred from structurally related compounds:

The compound’s liquid state at room temperature and pungent odor align with benzenesulfonyl chloride’s characteristics, though the benzyl group may slightly elevate its boiling point .

Reactivity and Functionalization

Benzylsulfamoyl chloride’s reactivity centers on the sulfamoyl chloride group, which participates in nucleophilic acyl substitution reactions. Key transformations include:

Formation of Sulfonamides

Reaction with primary or secondary amines yields sulfonamides, a reaction foundational to pharmaceutical chemistry:

This pathway is critical for synthesizing antibacterial agents, mirroring the utility of benzenesulfonyl chloride in producing sulfa drugs .

Synthesis of Sulfonate Esters

Alcohols react with benzylsulfamoyl chloride to form sulfonate esters, valuable as alkylating agents or polymer precursors:

Industrial applications of analogous esters include dye production and surfactants .

Industrial and Pharmaceutical Applications

Though direct applications of benzylsulfamoyl chloride are sparsely documented, its potential uses mirror those of benzenesulfonyl chloride:

Pharmaceutical Intermediates

Sulfonamides derived from benzylsulfamoyl chloride could serve as precursors to antibiotics or protease inhibitors. The benzyl group’s lipophilicity may enhance drug bioavailability, a trait exploited in neuraminidase inhibitors .

Agrochemicals

Sulfamoyl chloride derivatives are intermediates in herbicide and pesticide synthesis. For example, sulfonylurea herbicides rely on similar sulfonamide backbones for activity .

Polymer Chemistry

Sulfonate esters from benzylsulfamoyl chloride might act as initiators or crosslinkers in polymerization reactions, though this remains speculative without experimental validation.

Regulatory and Environmental Considerations

Regulatory data specific to benzylsulfamoyl chloride is unavailable, but sulfonyl chlorides generally fall under stringent controls due to their reactivity and environmental persistence. The European Chemicals Agency (ECHA) mandates risk assessments for analogous compounds, emphasizing aquatic toxicity and biodegradability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume